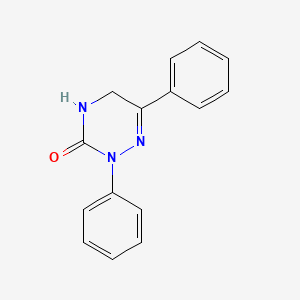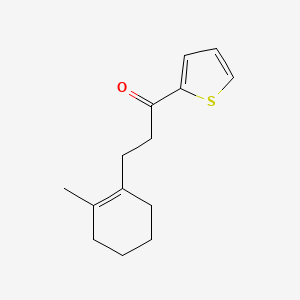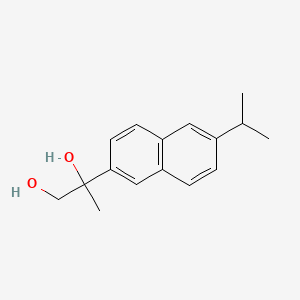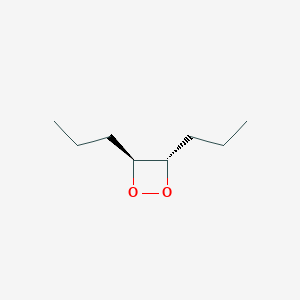
3-(Propan-2-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is a triflate ester, which means it contains the trifluoromethanesulfonate group (–SO3CF3) attached to a phenyl ring substituted with an isopropyl group at the meta position. This compound is known for its utility in organic synthesis, particularly in the field of trifluoromethylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-(Propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
3-(Propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→3-(Propan-2-yl)phenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the triflate group, which is a good leaving group. Some common reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The triflate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Utilized in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Employed in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl trifluoromethanesulfonate
- 4-Cyano-2-(propan-2-yl)phenyl trifluoromethanesulfonate
- Trifluoromethanesulfonic acid [2-[(3-fluorophenyl)-di(propan-2-yl)silyl]phenyl] ester
Uniqueness
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the isopropyl group at the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can be advantageous in specific synthetic applications where steric hindrance or electronic effects play a crucial role.
Eigenschaften
CAS-Nummer |
80841-09-4 |
|---|---|
Molekularformel |
C10H11F3O3S |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
(3-propan-2-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7(2)8-4-3-5-9(6-8)16-17(14,15)10(11,12)13/h3-7H,1-2H3 |
InChI-Schlüssel |
MDZUBIFFXUJCKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)





![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
